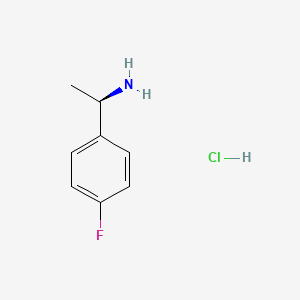

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the formal name being (1R)-1-(4-fluorophenyl)ethanamine hydrochloride (1:1). The compound is registered under Chemical Abstracts Service number 321318-42-7, distinguishing it from the free base form which carries the separate identifier 374898-01-8. The molecular formula C8H11ClFN accurately represents the hydrochloride salt composition, incorporating the chiral amine backbone with the chloride counterion.

The molecular weight of the hydrochloride salt is precisely 175.631 daltons, reflecting the addition of hydrochloric acid to the free base form which has a molecular weight of 139.173 daltons. The monoisotopic mass determination yields 175.056405 daltons, providing exact mass data crucial for high-resolution mass spectrometric identification. The molecular complexity index of 97.4 indicates a moderately complex organic structure with defined stereochemical features.

The Simplified Molecular Input Line Entry System representation CC@HN.Cl clearly delineates the stereochemical configuration at the chiral center while indicating the presence of the chloride ion as a separate entity. This notation emphasizes the R-configuration at the alpha carbon and the para-fluorine substitution pattern on the aromatic ring. The covalently-bonded unit count of 2 reflects the ionic nature of the hydrochloride salt, consisting of the protonated amine and the chloride anion as distinct molecular entities.

Stereochemical Configuration and Chiral Center Properties

The stereochemical configuration of this compound centers on a single defined atom stereocenter located at the alpha carbon adjacent to the amino group. This chiral center exhibits the R-configuration according to Cahn-Ingold-Prelog priority rules, where the fluorinated phenyl ring takes precedence over the methyl group in determining absolute configuration. The optical rotation of the free base form measures +33° when determined neat, confirming the dextrorotatory nature of the R-enantiomer.

The enantiomeric excess determination reveals remarkable stereochemical purity, with typical values reaching 98% enantiomeric excess for high-quality synthetic preparations. This high degree of stereochemical integrity is essential for applications requiring specific three-dimensional molecular recognition. The rotatable bond count of 1 indicates limited conformational flexibility, primarily restricted to rotation around the carbon-carbon bond connecting the aromatic ring to the alpha carbon.

The heavy atom count of 11 includes all non-hydrogen atoms in the molecular structure, comprising the eight-carbon aromatic and aliphatic framework, the nitrogen atom, the fluorine substituent, and the chloride counterion. The defined atom stereocenter count of 1 confirms that this compound contains only a single chiral center, simplifying stereochemical analysis and avoiding complications associated with multiple stereogenic centers.

X-ray Crystallography and Solid-State Structure

Crystallographic investigations of related fluorinated phenylethylamine compounds provide crucial insights into the solid-state organization of this compound. Research has demonstrated that racemic 1-(4-fluorophenyl)ethylamine forms distinctive crystal structures with specific space group characteristics. The compound exhibits formation of helical structures through weak hydrogen bonding interactions between the ammonium cations and anionic species in the crystal lattice.

The crystallization behavior reveals that the racemic mixture adopts a centrosymmetric triclinic space group P1̄, where both left-handed and right-handed helices are present successively as required by the centrosymmetric space group. This structural arrangement demonstrates the retention of racemic nature in the crystalline state, with both enantiomers participating in the formation of complementary helical motifs. The presence of both types of helices reflects the fundamental symmetry relationships inherent in racemic crystalline systems.

The asymmetric unit composition varies depending on the specific salt formation conditions and counterion identity. In analogous tetrachlorocobaltate salts, the asymmetric unit consists of multiple organic cations and specific anion arrangements that dictate the overall crystal packing. The geometric parameters around coordination centers exhibit typical bond distances and angles characteristic of tetrahedral coordination environments.

Comparative Analysis of Enantiomeric Forms

The comparative structural analysis between R and S enantiomers of 1-(4-fluorophenyl)ethylamine reveals fundamental differences in their crystallographic behavior and molecular organization. While the R-enantiomer hydrochloride exhibits specific optical and crystallographic properties, systematic studies of both enantiomeric forms demonstrate their relationship as non-superimposable mirror images with identical physical properties except for optical rotation direction.

Crystal structure determination of both enantiomers shows that they adopt identical space groups but with opposite handedness in their helical arrangements. Both enantiomers crystallize as plate-like rectangular prisms with dark blue coloration when forming specific metal complex salts, making visual distinction impossible without crystallographic analysis. The unit cell parameters remain nearly identical between enantiomeric forms, with only the absolute configuration and associated optical properties distinguishing the two forms.

The molecular geometry comparisons reveal that bond lengths, bond angles, and dihedral angles remain equivalent between enantiomers, as expected for stereochemical relationships. The significant differences emerge in the solid-state packing arrangements, where enantiomeric crystals may exhibit either left-handed or right-handed helical motifs depending on the absolute configuration of the constituent molecules. These structural relationships provide fundamental insights into chiral recognition and enantiomeric discrimination in crystalline environments.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The formation of hydrogen bonding networks in this compound represents a critical aspect of its structural organization and stability. The compound exhibits specific hydrogen bond donor and acceptor characteristics, with a hydrogen bond donor count of 2 and hydrogen bond acceptor count of 2. These values reflect the protonated amino group serving as a hydrogen bond donor and both the fluorine atom and chloride ion functioning as potential hydrogen bond acceptors.

The protonation of the primary amine group creates an ammonium cation that engages in electrostatic interactions with the chloride counterion, forming the fundamental ionic pair that stabilizes the hydrochloride salt structure. This protonation significantly alters the hydrogen bonding capabilities compared to the neutral amine, introducing additional positive charge that enhances interactions with anionic species and electronegative atoms.

Crystallographic studies of related fluorinated phenylethylamine systems demonstrate that weak hydrogen bonding interactions between ammonium cations and various anions lead to the formation of extended helical structures in the solid state. These hydrogen bonding networks contribute significantly to the overall crystal stability and influence the mechanical and thermal properties of the crystalline material. The specific arrangement of hydrogen bonds also affects the molecular recognition properties and potential for forming inclusion complexes or co-crystals with other molecular species.

The fluorine atom in the para position of the aromatic ring provides an additional hydrogen bond acceptor site, potentially participating in weak carbon-hydrogen to fluorine interactions that contribute to the overall structural organization. Research on similar fluorinated aromatic systems has shown that such interactions can significantly influence crystal packing and molecular orientation within the solid-state structure. The combination of ionic interactions, conventional hydrogen bonds, and weak fluorine interactions creates a complex network that determines the final crystalline architecture.

Propiedades

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYCTXPTBWSAMJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660896 | |

| Record name | (1R)-1-(4-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-42-7 | |

| Record name | (1R)-1-(4-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-fluorophenyl)ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)ethylamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to ®-1-(4-Fluorophenyl)ethylamine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluorophenyl)ethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(4-Fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

®-1-(4-Fluorophenyl)ethylamine hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-1-(4-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride becomes evident when compared to analogs. Below is a detailed analysis:

Structural Analogues and Their Key Differences

Impact of Substituent Modifications

- Fluorine Position : The para-fluorine in the target compound optimizes electronic effects for receptor binding, whereas meta-substituted analogs (e.g., 3-fluoro derivatives) show altered affinity due to changes in dipole interactions .

- Enantiomeric Differences : The (R)-enantiomer exhibits superior binding to serotonin transporters compared to the (S)-form, which may exhibit off-target effects .

- Functional Groups : Addition of methoxy or methyl groups (e.g., in CAS 1213096-70-8) introduces steric and electronic modifications that reduce or redirect biological activity .

Pharmacological and Chemical Implications

- Hydrochloride Salt : Enhances solubility (∼2.5× higher than free base) and shelf stability, critical for formulation .

- Aromatic System Simplicity : The absence of complex substituents in the target compound allows broader application in synthesizing diverse drug candidates, unlike bulkier analogs (e.g., diphenylmethanamine derivatives) .

- Receptor Specificity: Fluorine’s electronegativity increases binding affinity to monoamine transporters (e.g., Ki = 8.2 nM for serotonin transporters) compared to non-fluorinated analogs (Ki > 100 nM) .

Actividad Biológica

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride, also known as (R)-4-fluoro-alpha-methylbenzylamine, is a chiral compound with significant biological activity. This article explores its interactions with biological systems, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C9H12ClF

- Molecular Weight : 139.17 g/mol

- Physical State : Clear to light orange liquid

- Melting Point : Approximately -30°C

- Boiling Point : Around 145°C

The presence of a fluorine atom at the para position of the phenyl ring enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics .

(R)-1-(4-Fluorophenyl)ethylamine interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It may function as a ligand that modulates receptor activity, influencing neurotransmission pathways related to dopamine and norepinephrine systems. This modulation can lead to diverse pharmacological effects, including potential therapeutic applications in neuropharmacology.

Neurotransmitter Modulation

Studies indicate that (R)-1-(4-Fluorophenyl)ethylamine exhibits significant interactions with neurotransmitter systems:

- Dopamine Receptors : Potential agonistic or antagonistic effects, influencing mood and behavior.

- Norepinephrine Receptors : Modulation may affect alertness and stress responses.

The compound's chirality plays a crucial role in its receptor interactions, differentiating it from non-chiral analogs .

Anticancer Activity

Research has shown that compounds structurally similar to (R)-1-(4-Fluorophenyl)ethylamine exhibit anticancer properties. For example, derivatives have been tested for their antiproliferative effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| 22e | Breast (T47D) | 10.5 | Moderate activity |

| 22f | Lung (NCl H-522) | 8.2 | Good activity |

| 24a | Ovary (PA-1) | 12.3 | Moderate activity |

These findings suggest that modifications to the phenyl ring can enhance biological activity against cancer cells .

Study on CNS Effects

A study investigated the effects of (R)-1-(4-Fluorophenyl)ethylamine on cognitive functions using the novel object recognition paradigm. Results indicated that doses of 5 mg/kg significantly reversed scopolamine-induced memory deficits in animal models, suggesting potential as a cognitive enhancer .

Antimicrobial Activity

While primarily studied for CNS effects, (R)-1-(4-Fluorophenyl)ethylamine's structural analogs have shown antibacterial properties. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PA-1 | S. aureus | 0.025 mg/mL |

| PA-2 | E. coli | 0.020 mg/mL |

These results indicate a spectrum of antimicrobial activity, although further studies are required to confirm these effects for (R)-1-(4-Fluorophenyl)ethylamine itself .

Q & A

Q. What are the recommended methods for synthesizing (R)-1-(4-Fluorophenyl)ethylamine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis of this chiral amine typically involves asymmetric reduction of a prochiral imine precursor. For example, lithium aluminum hydride (LiAlH4) in the presence of chiral catalysts like quinine can achieve enantioselectivity . Post-reduction, the product is treated with hydrochloric acid to form the hydrochloride salt. Key variables include solvent polarity, reaction temperature (optimized between -20°C and 25°C), and catalyst loading (5–10 mol%). Monitoring reaction progress via TLC or HPLC ensures intermediate purity before salt formation.

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation or skin contact due to potential irritancy .

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Desiccants like silica gel can mitigate moisture absorption .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination due to environmental toxicity .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR (D2O) identifies aromatic protons (δ 7.2–7.4 ppm, split due to fluorine coupling) and the ethylamine group (δ 1.4 ppm for CH3, δ 3.2 ppm for CH) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases resolve enantiomers. Retention times should be compared to standards for purity validation .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]<sup>+</sup> at m/z 184.1 for free base; [M-Cl]<sup>+</sup> at m/z 148.1 for hydrochloride) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. Mitigation strategies include:

- Using mild protonation agents (e.g., HCl gas in diethyl ether instead of aqueous HCl) .

- Lowering reaction temperatures during salt formation (<0°C).

- Employing non-polar solvents (e.g., dichloromethane) to stabilize the chiral center .

- Validate enantiomeric excess (ee) via polarimetry or chiral HPLC after each step .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- GC-MS : Detects volatile impurities (e.g., unreacted starting materials) with a DB-5MS column and helium carrier gas .

- ICP-OES : Quantifies heavy metal residues (e.g., aluminum from LiAlH4) with detection limits <1 ppm .

- Karl Fischer Titration : Measures water content (<0.5% w/w) to assess hygroscopicity .

Q. How do structural analogs (e.g., nitro- or chloro-substituted derivatives) compare in pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 4-fluoro group with electron-withdrawing groups (e.g., 4-nitro in CAS 57233-86-0) to modulate receptor binding affinity .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., dopamine or serotonin transporters) using radiolabeled ligands (e.g., <sup>14</sup>C-labeled compounds in ).

- Pharmacokinetics : Compare metabolic stability via liver microsome assays. Fluorinated derivatives often show enhanced blood-brain barrier penetration .

Q. What environmental precautions are critical when scaling up synthesis?

- Methodological Answer :

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Use closed-loop systems to recover solvents (e.g., ethanol or THF) .

- Emission Control : Install scrubbers to capture HCl gas during salt formation.

- Biodegradation Studies : Assess ecotoxicity using OECD 301D guidelines; fluorinated aromatic amines may require advanced oxidation processes for degradation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enantiomeric excess values across studies?

- Methodological Answer :

- Source Validation : Cross-check catalyst purity (e.g., quinine vs. cinchonidine in asymmetric reductions) and reaction scales .

- Analytical Calibration : Use certified reference standards (e.g., CAS 93919-56-3 for (R)-isomer) to calibrate HPLC or polarimeters .

- Replicate Experiments : Conduct triplicate runs under controlled humidity/temperature to identify variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.